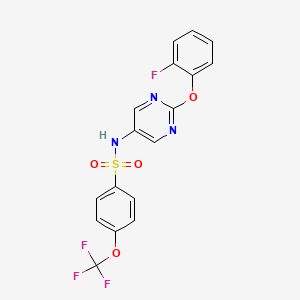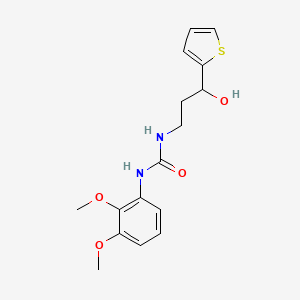
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a hydroxypropyl chain, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea typically involves multiple steps:
Formation of the Urea Linkage: The initial step often involves the reaction of 2,3-dimethoxyaniline with an isocyanate derivative to form the urea linkage.
Introduction of the Hydroxypropyl Chain: The hydroxypropyl chain can be introduced via a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with the urea intermediate.
Incorporation of the Thiophene Ring:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride (Swern oxidation).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenated reagents, strong bases like sodium hydride (NaH).
Major Products:
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the urea linkage.
Substitution: Introduction of various functional groups on the phenyl ring.
Applications De Recherche Scientifique
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea depends on its specific application:
Pharmacological Effects: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the hydroxy and methoxy groups can facilitate binding to active sites.
Material Science: The functional groups can participate in polymerization reactions, leading to the formation of stable materials with desirable properties.
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxypropyl)urea:
1-(2,3-Dimethoxyphenyl)-3-(3-thiophen-2-yl)urea: Lacks the hydroxy group, which may affect its biological activity.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is unique due to the combination of its functional groups, which provide a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-13-6-3-5-11(15(13)22-2)18-16(20)17-9-8-12(19)14-7-4-10-23-14/h3-7,10,12,19H,8-9H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXTVKFQXPRQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2747339.png)
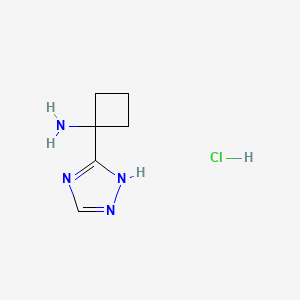
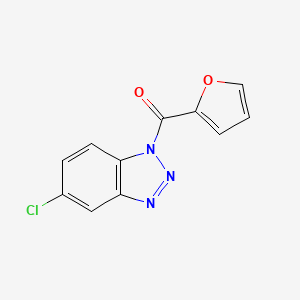
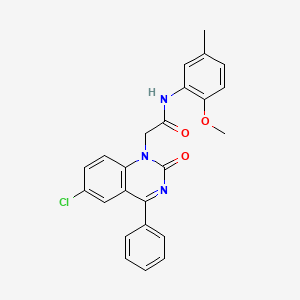
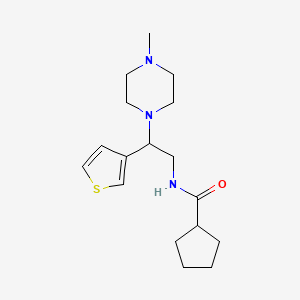
![Benzyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2747349.png)

![2-(4-bromophenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B2747351.png)
![N-[2-(3-Acetamidopiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2747352.png)
![3-[5,6-dichloro-1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2747353.png)
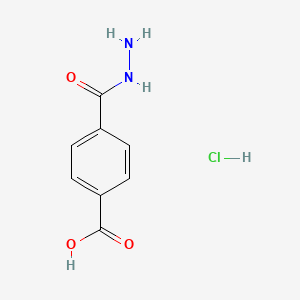
![N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide](/img/structure/B2747358.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)
